The synthesis of Cibacron Brilliant Red 3B-A involves several key steps:
Cibacron Brilliant Red 3B-A features a complex molecular structure characterized by:
The structural configuration allows for strong interactions with biological molecules, making it effective in various applications .
Cibacron Brilliant Red 3B-A participates in several chemical reactions:
Cibacron Brilliant Red 3B-A exhibits a unique mechanism of action primarily through its inhibition of enzyme activity:
Cibacron Brilliant Red 3B-A possesses several notable physical and chemical properties:
These properties contribute to its effectiveness in both industrial applications and scientific research .
Cibacron Brilliant Red 3B-A has diverse applications across various fields:
Cibacron Brilliant Red 3B-A (CAS 17681-50-4) is systematically named as:2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]azo]-4-hydroxy-, tetrasodium salt [3] [7]. This anionic dye belongs to the reactive azo dye class and is marketed under multiple synonyms, including Reactive Red 4, Procion Red H-7B, and C.I. Reactive Red 4 (Color Index 18105) [1] [6]. The diversity in nomenclature reflects its historical development across textile and biochemical industries.
Table 1: Common Synonyms of Cibacron Brilliant Red 3B-A
Synonym | Source |
---|---|
Reactive Red 4 | Textile industry |
Procion Brilliant Red H7B | ICI product line |
C.I. Reactive Red 4 | Color Index designation |
TER 12 | Industrial code |
The established molecular formula is C₃₂H₁₉ClN₈O₁₄S₄•4Na, with a molecular weight of 995.21 g/mol [1] [5]. Discrepancies in literature (e.g., 926.24 g/mol on ChemSrc) arise from inconsistent accounting for sodium counterions in the tetrasodium salt structure [5] [6]. Elemental analysis confirms the presence of four sodium atoms, which critically influence solubility and ionic behavior. The high molecular weight reflects its polynuclear aromatic structure, contributing to its steric bulk and binding interactions with biomolecules.
The dye’s architecture centers on a monochlorotriazine ring (–N–C(Cl)=N–) linked to a benzoylated aminonaphthalenedisulfonic acid moiety via an azo bridge (–N=N–) [6]. The monochlorotriazine group serves as a reactive site for nucleophilic substitution, historically exploited in textile dyeing for covalent bonding to cellulose fibers. The azo linkage confers chromophoric properties, enabling π→π* electron transitions responsible for intense visible absorption. The tetracyclic system creates an extended conjugated plane, enhancing light absorption efficiency and facilitating stacking interactions with aromatic residues in enzymes like yeast hexokinase [1] [8].
Four sulfonate groups (–SO₃⁻) provide aqueous solubility and govern electrostatic interactions. Positioned on naphthalene and benzene rings, they confer a net –4 charge at physiological pH, enabling ionic binding with cationic polymers like chitosan [4] [6] [8]. Sulfonates also influence aggregation behavior: in chitosan binding, they facilitate metachromasia via charge neutralization, leading to bathochromic shifts and J-aggregate formation [8]. Hydrophobic pockets between sulfonated regions promote stacking with aliphatic polymer chains, driving coacervate or nanoparticle formation [8].
Table 2: Key Functional Groups and Their Roles
Group | Count | Role |
---|---|---|
Sulfonate (–SO₃⁻) | 4 | Solubility, electrostatic binding, metachromasia induction |
Azo (–N=N–) | 1 | Chromophore; enables π-conjugation and light absorption |
Monochlorotriazine | 1 | Electrophilic site; anchors to nucleophiles (e.g., enzymes, cellulose) |
Hydroxy/amino | 2 | H-bonding; structural stability |
In aqueous solution, Cibacron Brilliant Red 3B-A exhibits a primary absorption maximum (λmax) at 567 nm and a minimum (λmin) at 501 nm, characteristic of its π→π* transitions [1] [4]. Interaction with polycations like chitosan induces bathochromic shifts to ~570–600 nm due to J-aggregate formation, where dye molecules adopt staggered orientations with lowered excitation energy [8]. This solvatochromism arises from microenvironmental changes: when bound to chitosan’s protonated amines, the dye experiences reduced polarity, altering transition dipole moments. Charge density of the polycation modulates the shift extent—low-charge-density chitosan induces larger shifts than high-charge-density poly(allylamine) [8].
Table 3: Spectral Profiles Under Varying Conditions
Condition | Absorption λmax (nm) | Emission λ (nm) | Notes |
---|---|---|---|
Aqueous buffer | 567 | 360 (quenched) | Monomeric form; no aggregation |
Chitosan-bound | 570–600 | 600 | J-aggregates; enhanced fluorescence |
Glucosamine-bound | None | 360 (reduced) | Weak interaction; limited aggregation |
Uncomplexed dye exhibits weak emission at 360 nm upon excitation at 300 nm, attributed to naphthalene disulfonate fluorophores [8]. Crucially, chitosan binding induces aggregate-specific emission at 600 nm alongside quenching at 360 nm. This dual effect signifies twisted J-aggregate formation, where chiral stacking creates new electronic states that relax via low-energy transitions [8]. Circular dichroism studies confirm helical chirality in these aggregates, matching in silico models of chitosan’s solution conformation. Unlike glucosamine (the chitosan monomer), which only weakly quenches 360-nm emission, chitosan’s polycationic backbone enables cooperative binding, amplifying fluorescence at 600 nm 100-fold [8]. This wavelength-switching behavior underpins its utility in chitosan quantification.
Comprehensive Synonym List
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